1-(2-Fluorophenyl)-3-(4-methyl-3-nitrophenyl)urea
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Overview
Description
1-(2-Fluorophenyl)-3-(4-methyl-3-nitrophenyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a fluorophenyl group and a methyl-nitrophenyl group, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-3-(4-methyl-3-nitrophenyl)urea typically involves the reaction of 2-fluoroaniline with 4-methyl-3-nitrophenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions (0-25°C). The reaction may require a catalyst or a base to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-3-(4-methyl-3-nitrophenyl)urea can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles under appropriate conditions.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.
Major Products
Reduction: 1-(2-Fluorophenyl)-3-(4-methyl-3-aminophenyl)urea.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-Fluoroaniline and 4-methyl-3-nitroaniline.
Scientific Research Applications
1-(2-Fluorophenyl)-3-(4-methyl-3-nitrophenyl)urea may have applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Investigated for potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-3-(4-methyl-3-nitrophenyl)urea would depend on its specific application. For example, if it is used as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl and nitrophenyl groups may play a role in binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluorophenyl)-3-phenylurea: Lacks the nitro and methyl groups, potentially altering its reactivity and applications.
1-(2-Chlorophenyl)-3-(4-methyl-3-nitrophenyl)urea: Chlorine instead of fluorine, which may affect its chemical properties and biological activity.
1-(2-Fluorophenyl)-3-(4-methylphenyl)urea: Lacks the nitro group, which may reduce its reactivity in certain chemical reactions.
Uniqueness
1-(2-Fluorophenyl)-3-(4-methyl-3-nitrophenyl)urea is unique due to the presence of both a fluorophenyl and a nitrophenyl group
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-(4-methyl-3-nitrophenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O3/c1-9-6-7-10(8-13(9)18(20)21)16-14(19)17-12-5-3-2-4-11(12)15/h2-8H,1H3,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUSRIUSQLXMIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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